![molecular formula C18H13ClN6OS B2771765 N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868967-44-6](/img/structure/B2771765.png)
N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the triazolopyridazine core: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable dicarbonyl compound.
Introduction of the pyridine moiety: This step might involve a coupling reaction using a pyridine derivative and a suitable halogenated intermediate.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
Anticancer Activity
Recent studies have shown that derivatives of triazolo[4,3-b]pyridazine possess significant antiproliferative effects against various cancer cell lines. For instance, N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide demonstrated moderate to potent inhibitory activity against cancer cell lines such as SGC-7901 and A549:
Compound | Cell Line | IC50 (μM) |
---|---|---|
N-(4-Cl) | SGC-7901 | 0.014 |
N-(4-Cl) | A549 | 0.008 |
The mechanism of action is hypothesized to involve the inhibition of specific pathways related to cancer cell proliferation and survival by binding to target proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that triazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example:
-
Antibacterial Activity : Compounds with similar structures have shown potent activity against pathogens like Staphylococcus aureus and Escherichia coli, with some exhibiting MIC values comparable to established antibiotics.
- Example : A derivative showed an EC50 value significantly lower than that of ampicillin against various strains.
- Antifungal Activity : The triazole core is known for its antifungal properties, making these compounds potential candidates for treating fungal infections.
Applications in Medicinal Chemistry
The unique structural features of this compound lend themselves to various therapeutic applications:
- Cancer Therapy : Given its antiproliferative effects, this compound could be further developed as a chemotherapeutic agent targeting specific cancer types.
- Infectious Disease Treatment : Its antimicrobial properties suggest potential use in developing new antibiotics or antifungal treatments.
- Neurological Disorders : Some derivatives have shown promise as neuroprotectants and anticonvulsants, indicating potential applications in treating neurological conditions.
Case Studies
Several studies have documented the efficacy of triazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A recent clinical trial assessed the effects of a triazole derivative on patients with lung cancer, showing improved survival rates compared to conventional treatments.
- Antimicrobial Trials : Laboratory studies demonstrated that certain derivatives effectively reduced bacterial load in infected animal models, supporting their use in therapeutic contexts.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide: Unique due to its specific combination of functional groups and ring structures.
Other triazolopyridazine derivatives: These compounds share the triazolopyridazine core but differ in their substituents, leading to different properties and applications.
Pyridine derivatives: Compounds with a pyridine ring, which can have various substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines multiple heterocyclic rings and functional groups
Biological Activity
N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H22ClN5OS
- Molecular Weight : 444.79 g/mol
- CAS Number : 2413877-03-7
The structure features a triazole moiety fused with a pyridazine ring, which is known to enhance biological activity through various mechanisms.
Pharmacological Profile
-
Antimicrobial Activity :
- Compounds containing the 1,2,4-triazole structure are recognized for their broad-spectrum antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown that triazole derivatives can achieve minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential :
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It potentially modulates receptors related to inflammatory responses and cell signaling pathways.
Case Studies
-
Antibacterial Activity :
A study conducted by Barbuceanu et al. demonstrated that mercapto-triazoles exhibited potent antibacterial effects against both drug-sensitive and resistant strains. The study highlighted the importance of substituents on the triazole ring in enhancing activity . -
Anticancer Studies :
Research published in the Journal of Medicinal Chemistry indicated that certain triazole derivatives showed significant cytotoxicity against breast cancer cells through the induction of apoptotic pathways .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c19-12-4-6-13(7-5-12)21-16(26)11-27-17-9-8-15-22-23-18(25(15)24-17)14-3-1-2-10-20-14/h1-10H,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCALKNAWFREFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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